![molecular formula C24H22N4O3S B11147704 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one](/img/structure/B11147704.png)
5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, and providing insights into its pharmacological properties.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrazole moiety, and a morpholine group. Its molecular formula is C25H24N4O2S with a molecular weight of approximately 460.559 g/mol. The unique structural characteristics suggest diverse biological activities that warrant further investigation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown moderate antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Anti-inflammatory Properties
The pyrazole scaffold is known for its anti-inflammatory capabilities. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro, indicating potential use in treating inflammatory diseases .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For example, compounds from the same family have shown IC50 values in the nanomolar range against p38 MAPK, a key regulator in inflammation .
Understanding the mechanism of action is critical for elucidating the pharmacodynamics of this compound. Molecular docking studies are essential for predicting how this compound interacts with biological targets such as enzymes or receptors. Preliminary interaction studies suggest that it may bind effectively to active sites due to its multiple heterocyclic structures.
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole ring with methoxy substitution | Anti-inflammatory |
2-Piperidinone | Piperidine ring | Analgesic properties |
Thiazole derivatives | Thiazole ring | Antimicrobial activity |
The combination of these structural features in this compound may enhance its pharmacological properties compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of new derivatives based on the core structure of this compound. For example, modifications to the morpholine group have led to enhanced bioactivity profiles, suggesting that structural optimization can significantly influence efficacy .
Additionally, investigations into the safety profile have indicated low hepatotoxicity in preliminary animal models, making it a promising candidate for further development in therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a multifunctional pharmaceutical agent , particularly in the treatment of cancer. Research indicates that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines. For instance, its interactions with proteins involved in the kallikrein-kinin signaling pathway have been highlighted, suggesting mechanisms for targeting cancer cells effectively .
Key Biological Activities
Activity Type | Description |
---|---|
Antiproliferative | Inhibits cancer cell growth |
Antimicrobial | Exhibits activity against various pathogens |
Anti-inflammatory | Reduces inflammation in biological systems |
Synthesis and Derivative Development
The synthesis of 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one can be achieved through multiple synthetic pathways. These pathways often involve multi-step reactions that can be optimized for yield and purity. The ability to modify its structure allows researchers to explore derivatives that may enhance biological activity or target specific pathways more effectively.
Interaction Studies
Recent studies have utilized spectroscopic techniques and computational chemistry to investigate the binding interactions of this compound with high-abundance blood proteins such as human serum albumin and immunoglobulin G. These studies reveal strong binding affinities and hydrophobic interactions that are crucial for understanding the pharmacokinetics of the compound .
Binding Affinities
Protein | Binding Constant (Kd) | Interaction Type |
---|---|---|
Human Serum Albumin | High | Hydrophobic interactions |
Immunoglobulin G | Moderate | Electrostatic interactions |
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various applications:
Case Study: Cancer Therapy
A study focused on its effects on HeLa cervical cancer cells demonstrated significant alterations in protein expression related to tumor growth inhibition. The findings suggest potential pathways through which the compound exerts its effects, particularly via modulation of the kallikrein-kinin system .
Case Study: Antimicrobial Activity
Preliminary tests have indicated that this compound exhibits antimicrobial properties against several bacterial strains, indicating its potential use as an antimicrobial agent in clinical settings.
Chemical Reactions Analysis
Nucleophilic Substitution
The morpholino group undergoes substitution with electrophiles (e.g., alkyl halides):
-
Reaction : Morpholino-S + R-X → R-S-Morpholino + X⁻
-
Conditions : DMF, 60–80°C, base (K₂CO₃).
Electrophilic Aromatic Substitution
The pyrazole and thiazole rings participate in halogenation and nitration:
-
Chlorination : Cl₂, FeCl₃ → 5-Cl-thiazole derivative.
Oxidation-Reduction
-
Oxidation : KMnO₄ converts methylidene to ketone (↓ bioactivity).
-
Reduction : NaBH₄ selectively reduces thiazole C=N bonds.
Reaction Optimization Data
Critical parameters influencing yields and selectivity:
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Solvent | Anhydrous DMF | Maximizes alkylation efficiency |
Catalyst | Lewis acids (e.g., ZnCl₂) | Accelerates cyclization |
Temperature | 80–100°C | Balances kinetics/thermodynamics |
Reaction Time | 6–8 hours | Prevents side-product formation |
Biological Interaction Mechanisms
The compound’s reactivity underpins its bioactivity:
-
Anticancer Activity : The methylidene bridge and morpholino group interact with EGFR kinase via H-bonding (docking score: −9.2 kcal/mol).
-
Antimicrobial Action : Thiazole sulfur coordinates with bacterial metalloenzymes, disrupting function .
Comparative Reactivity With Analogues
Future Reaction Exploration
-
Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at C5.
-
Photochemical Modifications : UV-induced [2+2] cycloadditions for novel derivatives.
Properties
Molecular Formula |
C24H22N4O3S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C24H22N4O3S/c1-30-20-9-5-6-17(14-20)22-18(16-28(26-22)19-7-3-2-4-8-19)15-21-23(29)25-24(32-21)27-10-12-31-13-11-27/h2-9,14-16H,10-13H2,1H3/b21-15- |
InChI Key |
AXKWWXNPPVDZTF-QNGOZBTKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.